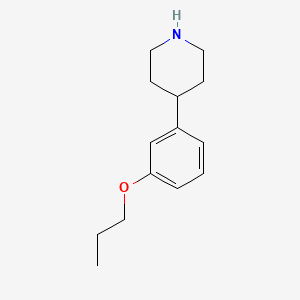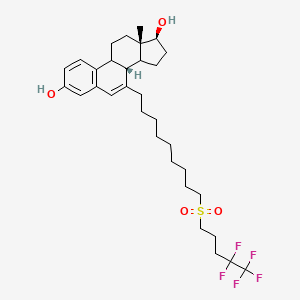![molecular formula C19H18N4O B13845929 3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine](/img/structure/B13845929.png)
3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a furo[3,2-b]pyridine core, a tert-butylphenyl group, and a triazolyl moiety. Its distinct chemical architecture makes it a valuable candidate for studies in coordination chemistry, catalysis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine typically involves a multi-step process. One common method includes the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a furan precursor under acidic or basic conditions.
Introduction of the tert-butylphenyl group: This step often involves a Friedel-Crafts alkylation reaction where the furo[3,2-b]pyridine core is reacted with tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the triazolyl moiety: This is typically done using a click chemistry approach, where an azide derivative of the furo[3,2-b]pyridine is reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for large-scale production, and employing purification methods such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available within its structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced analogs with fewer double bonds or aromatic rings.
科学研究应用
3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine has several applications in scientific research:
Coordination Chemistry: The compound can act as a ligand, forming coordination complexes with various metal ions.
Materials Science:
Biological Studies: The compound’s triazole moiety is of interest in medicinal chemistry for its potential biological activity, including enzyme inhibition and antimicrobial properties.
作用机制
The mechanism of action of 3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine depends on its specific application:
Coordination Chemistry: As a ligand, the compound coordinates with metal ions through its nitrogen and oxygen atoms, forming stable complexes that can participate in catalytic cycles.
Biological Activity: The triazole moiety can interact with biological targets, such as enzymes or receptors, potentially inhibiting their activity or modulating their function.
相似化合物的比较
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: This compound shares the triazole and pyridine motifs but lacks the furan and tert-butylphenyl groups.
1,2,3-Triazole Derivatives: Various derivatives of 1,2,3-triazole are similar in structure and may exhibit comparable chemical reactivity and biological activity.
Uniqueness
3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine is unique due to its combination of a furo[3,2-b]pyridine core, a tert-butylphenyl group, and a triazolyl moiety.
属性
分子式 |
C19H18N4O |
|---|---|
分子量 |
318.4 g/mol |
IUPAC 名称 |
3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine |
InChI |
InChI=1S/C19H18N4O/c1-19(2,3)13-6-4-12(5-7-13)14-11-24-17-9-8-15(21-18(14)17)16-10-20-23-22-16/h4-11H,1-3H3,(H,20,22,23) |
InChI 键 |
KTGZHJWTKLQHBK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=COC3=C2N=C(C=C3)C4=NNN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B13845858.png)

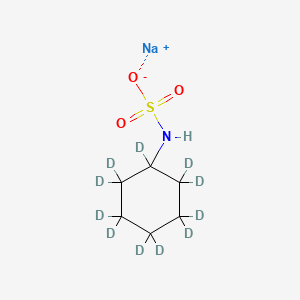
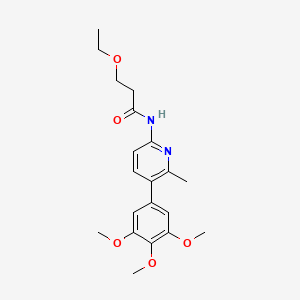
![[2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate](/img/structure/B13845891.png)
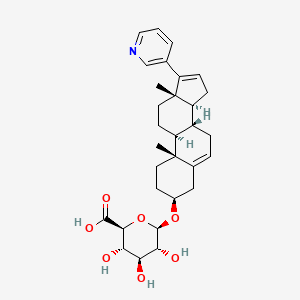
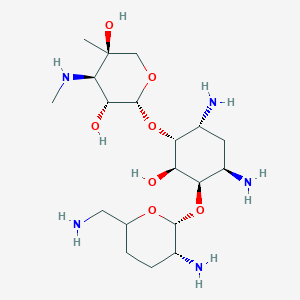

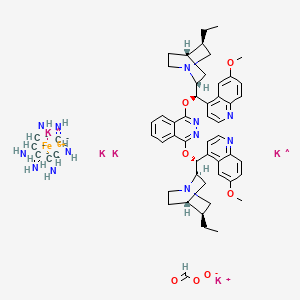
![N-[4-(1-Methylethyl)phenyl]-N'-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride](/img/structure/B13845913.png)
![(E)-(8S,9S,10S,13S,14S,17R)-17-Ethynyl-10-hydroperoxy-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl hex-3-enoate](/img/structure/B13845919.png)
